molecular formula C8H5F5O B1402172 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene CAS No. 1404194-46-2

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene

Cat. No.: B1402172
CAS No.: 1404194-46-2
M. Wt: 212.12 g/mol
InChI Key: SRUCPTMLIOZPAU-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene (CAS 1404194-46-2) is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is designed for research and development use as a key synthetic intermediate, particularly in the life sciences. The incorporation of fluorine atoms and the trifluoromethoxy (OCF3) group into lead compounds is a established strategy in modern agrochemical and pharmaceutical research to fine-tune their properties . The trifluoromethoxy group is known to significantly enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase overall metabolic stability . While specific biological data for this particular molecule is not widely published, its structural features make it a highly valuable building block for the synthesis of more complex target molecules. Researchers can leverage this compound in the exploration of new active ingredients, such as fluorinated liquid-crystal monomers (FLCMs) or other advanced materials where fluorine substitution is critical . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-difluoro-4-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-2-3-5(9)7(6(4)10)14-8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUCPTMLIOZPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluorination via Difluorocarbene Addition to Cyclobutene Precursors

One advanced approach to obtaining 1,3-difluorobenzene derivatives involves the ring expansion of substituted cyclobutenes by difluorocarbene addition, which installs fluorine atoms meta to each other on the aromatic ring.

  • Reagents and Conditions:

    • Starting from a substituted cyclobutene (e.g., 1-phenyl-2-methylcyclobutene analogs).
    • Difluorocarbene generated in situ from reagents such as Seyferth’s reagent (phenylmercury trifluoromethyl, PhHgCF3) in the presence of sodium iodide (NaI).
    • Heating under reflux in dry benzene solvent for extended periods (e.g., 24 hours).
  • Mechanism:

    • Difluorocarbene attacks the cyclobutene double bond forming a strained housane intermediate.
    • Subsequent rearrangement leads to the formation of the difluorobenzene ring with fluorines meta to each other.
    • The trifluoromethoxy group can be introduced via further functionalization steps on the aromatic ring.
  • Key Notes:

    • Purity of the cyclobutene starting material is critical.
    • The reaction is temperamental and may have inconsistent yields.
    • Requires rigorous drying of reagents and solvents to avoid side reactions.
    • This method is valuable for achieving the 1,3-difluoro substitution pattern difficult to obtain by electrophilic aromatic substitution due to deactivation effects.
Step Reagent/Condition Purpose Notes
1 1-Phenyl-2-methylcyclobutene Starting material Requires high purity
2 PhHgCF3 + NaI, reflux in benzene Difluorocarbene generation and ring expansion Forms 1,3-difluorobenzene core
3 Subsequent trifluoromethoxylation Introduction of -OCF3 group Requires selective functionalization

Source: Ruth Felicitas Menger, James Madison University Honors Thesis, 2016

Fluorination via Halide Exchange and Catalytic Processes

Another approach involves the transformation of halogenated aromatic precursors into difluorinated derivatives using halide exchange reactions catalyzed by metal catalysts or Lewis acids.

  • Typical Process:

    • Starting from chlorinated or brominated aromatic compounds bearing methyl and trifluoromethoxy substituents.
    • Treatment with potassium fluoride (KF) or other fluoride sources in the presence of catalysts such as palladium, platinum, or Lewis acids (e.g., aluminum trichloride, antimony trichloride).
    • Use of polar aprotic solvents like sulfolane or dimethyl sulfone to enhance fluoride nucleophilicity.
    • Heating under controlled conditions to promote halogen-fluorine exchange.
  • Advantages:

    • Allows introduction of fluorine atoms at specific positions by selecting appropriate halide precursors.
    • Catalytic methods improve reaction rates and selectivity.
    • Compatible with complex substituted aromatics.
  • Limitations:

    • Requires careful control to avoid over-fluorination or decomposition.
    • Catalyst and solvent choice critically affect yield and purity.
Parameter Typical Conditions/Examples
Fluoride source Potassium fluoride (KF)
Catalyst Palladium complexes, aluminum trichloride
Solvent Sulfolane, dimethyl sulfone
Temperature Elevated temperatures (e.g., 100–150 °C)
Reaction time Several hours to optimize conversion

Source: US Patent US4847442A - Process for preparation of difluorobenzenes

Trifluoromethoxylation Strategies

The introduction of the trifluoromethoxy group (-OCF3) at the 2-position of the difluorobenzene ring is typically achieved by:

  • Nucleophilic substitution on appropriate aromatic precursors bearing a leaving group (e.g., halides or sulfonates) at the 2-position.
  • Use of trifluoromethoxide reagents generated in situ or commercially available trifluoromethoxylation reagents.
  • Transition metal-catalyzed coupling reactions facilitating the formation of the Ar-OCF3 bond.

  • Challenges:

    • The trifluoromethoxy group is sterically and electronically demanding.
    • Regioselectivity must be carefully controlled.
    • Reagents may be moisture-sensitive and require inert atmosphere techniques.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Difluorocarbene ring expansion Substituted cyclobutenes Seyferth’s reagent, NaI, reflux benzene Direct 1,3-difluoro substitution Temperamental, requires pure precursors
Halide-fluoride exchange Halogenated aromatics with methyl and OCF3 KF, Pd catalyst, Lewis acids, sulfolane Catalytic, selective fluorination Requires catalyst optimization
Trifluoromethoxylation Aromatics with leaving groups at 2-position Trifluoromethoxide reagents, metal catalysts Enables OCF3 introduction Sensitive reagents, regioselectivity challenges

Research Findings and Practical Considerations

  • The difluorocarbene ring expansion method shows promise for regioselective 1,3-difluoro substitution but suffers from reproducibility issues due to the instability of Seyferth’s reagent and sensitivity to impurities.
  • Catalytic halide-fluoride exchange methods are well-established industrially for difluorobenzene derivatives and can be adapted for methyl and trifluoromethoxy substituted substrates, though specific protocols for this exact compound are less documented.
  • The trifluoromethoxy group incorporation remains a synthetic bottleneck; recent advances in metal-catalyzed trifluoromethoxylation offer improved yields and selectivity but require further optimization for complex substrates.
  • All methods require rigorous exclusion of moisture and oxygen, dry solvents, and careful purification to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted aromatic compounds, while oxidation and reduction reactions can lead to the formation of quinones or reduced aromatic rings, respectively.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene

  • Structure : Bromine at the 1-position and -OCF₃ at the 4-position.
  • Reactivity : High reactivity in Pd-catalyzed direct arylations due to the electron-withdrawing -OCF₃ group, enabling C–H bond activation in heteroarenes. Yields for products like C5-arylated thiophenes reach 95% using Pd(OAc)₂ .
  • Physical Properties : Boiling point 153–155°C, molecular weight 241.00 g/mol .

1-Bromo-3-(trifluoromethoxy)benzene

  • Structure : Bromine at the 1-position and -OCF₃ at the 3-position.
  • Reactivity: Similar catalytic efficiency as its para-substituted analogue but with minor steric effects. Coupling with imidazo[1,2-b]pyridazine yields 93% product .
  • Applications : Used to synthesize imidazoheterocycles, key intermediates in drug discovery .

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

  • Structure : Bromine at 1-, fluorine at 3-, and -OCF₃ at 4-position.
  • Reactivity : Enhanced electronic effects from fluorine improve coupling yields (93% with imidazo[1,2-b]pyridazine) .

1-Fluoro-2-(trifluoromethoxy)benzene

  • Structure : Fluorine at 1- and -OCF₃ at 2-position.
  • Applications : Intermediate in agrochemicals; lacks methyl group, reducing steric hindrance compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene 212.11 N/A -OCF₃, -CH₃, 1,3-F
1-Bromo-4-(trifluoromethoxy)benzene 241.00 153–155 -OCF₃, -Br
(E)-3-(Trifluoromethoxy)propenylbenzene 226.06 N/A -OCF₃, propenyl chain
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene 275.97 N/A -OCF₃, -Br, -F

Data compiled from .

Biological Activity

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene, a fluorinated aromatic compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms, a methyl group, and a trifluoromethoxy group. The presence of these electronegative groups enhances the compound's lipophilicity and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group increases the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can modulate the activity of enzymes and receptors, leading to various biological effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Data

Recent studies have provided insights into the biological activities associated with this compound. Below is a summary of key findings from various research articles:

StudyBiological ActivityFindings
AntimicrobialExhibited significant antimicrobial activity against various bacterial strains.
AntiparasiticShowed potential in inhibiting growth in malaria parasites.
CytotoxicityInduced cytotoxic effects in cancer cell lines at specific concentrations.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiparasitic Effects

In another research effort aimed at developing new antimalarial therapies, this compound was tested against Plasmodium falciparum. The compound demonstrated promising activity by inhibiting parasite growth in vitro, highlighting its potential role in antimalarial drug development.

Case Study 3: Cytotoxicity in Cancer Cells

Research exploring the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study noted that at higher concentrations, significant cell death was observed, indicating its potential as an anticancer therapeutic agent.

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorReagent/CatalystSolventTemp (°C)Yield (%)Reference
1-Bromo-3-(trifluoromethoxy)benzenePd(OAc)₂, PPh₃DMF11091
1,3-Dichloro-4-methylbenzeneKF, 18-crown-6DMSO12085

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃) and compare with calculated chemical shifts. For example, Z-1-Styryl-4-(trifluoromethoxy)benzene shows aromatic protons at δ 7.2–7.5 ppm and trifluoromethoxy groups at δ -58 ppm in ¹⁹F NMR .
  • Mass Spectrometry (LRMS/HRMS) : Confirm molecular weight (e.g., C₈H₅F₅O: Calc. 236.03; Obs. 236.05) .
  • Electron Diffraction/Spectroscopy : Resolve gas-phase conformations (e.g., trifluoromethoxy group orientation) .

Q. Table 2: NMR Data for Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Z-1-Styryl-4-(trifluoromethoxy)benzene7.2–7.5 (m, 5H)121–150 (aromatic)
3-(Trifluoromethoxy)phenylimidazole7.8 (s, 1H)143 (imidazole C)

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions .
  • Hazard Mitigation : Avoid skin/eye contact (H315/H319 risks). Neutralize waste with NaHCO₃ before disposal .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at -20°C to prevent degradation .

Advanced: How to optimize Pd-catalyzed cross-coupling reactions for derivatives of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(dba)₂ with ligands (XPhos, PPh₃) to enhance turnover .
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) for solubility and reaction rate.
  • Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to reduce side reactions .

Q. Table 3: Catalyst Optimization Results

Catalyst-Ligand SystemSolventTemp (°C)Yield (%)
Pd(OAc)₂-PPh₃DMF11091
PdCl₂-XPhosToluene10078

Advanced: How to resolve discrepancies in NMR data for fluorinated intermediates?

Methodological Answer:

  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) .
  • Purity Assessment : Use HPLC (C18 column, MeCN/H₂O gradient) to detect impurities affecting peak splitting .
  • Dynamic Effects : Consider temperature-dependent NMR to study conformational changes (e.g., trifluoromethoxy rotation) .

Advanced: How to design bioactivity-optimized derivatives for medicinal chemistry studies?

Methodological Answer:

  • Functional Group Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to kinase targets .
    • Replace fluorine with -CF₃ or -OCF₃ to improve lipophilicity (logP) .
  • Structure-Activity Relationship (SAR) : Screen derivatives against phosphatase targets (e.g., PF-06465469 analogs) using in vitro assays .

Q. Table 4: Bioactivity Data for Selected Derivatives

DerivativeTarget IC₅₀ (nM)logP
3-(Trifluoromethoxy)phenylimidazole12.52.8
4-Nitro-2-fluoro analog8.73.1

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene

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